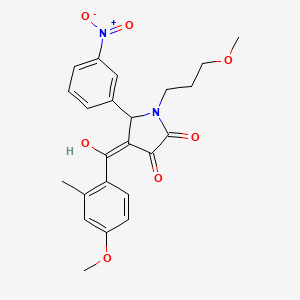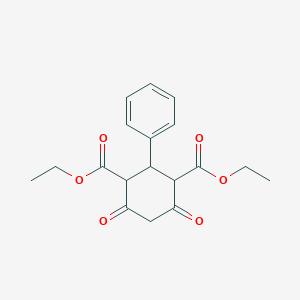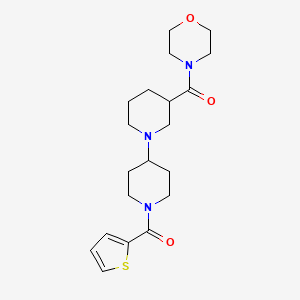![molecular formula C19H24N4 B5415915 4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)
4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” is a complex organic molecule. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities . These compounds are often used in the development of new drugs, particularly in the field of cancer research .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions. In one study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles were synthesized and characterized . The synthesis of these compounds was done under ultrasonic-assisted conditions, yielding good results . Another study reported the use of N-(4-(4-chlorobenzylidene)-4 H-pyrazol-3-yl)benzamide in the synthesis of new substituted fused pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using various spectroscopic methods. Density functional theory (DFT) is often used to optimize the geometries of these ligands . The structure of the ATP binding pocket and the mapping of reference EGFR-TK inhibitors to pharmacophore points can provide insights into the molecular structure of these compounds .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can be used in the synthesis of new substituted fused pyrimidine derivatives . The reaction mechanism of these compounds has been illustrated using density functional theory (DFT) .Wirkmechanismus
Pyrazolo[3,4-d]pyrimidines have been found to exhibit significant inhibitory activity against various targets. For example, some compounds have shown excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . They have also demonstrated significant inhibitory activities against EGFR tyrosine kinase .
Zukünftige Richtungen
The development of new pyrazolo[3,4-d]pyrimidines for therapeutic applications is an active area of research. These compounds have shown promising results in preclinical studies, particularly in the field of cancer research . Future research will likely focus on optimizing the chemical structures of these compounds to improve their efficacy and safety profiles. Further investigation is warranted in advanced preclinical and clinical settings .
Eigenschaften
IUPAC Name |
4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-2-5-15(6-3-1)16-7-4-11-23(12-9-16)19-17-8-10-20-13-18(17)21-14-22-19/h1-3,5-6,14,16,20H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVKMPFJHVXLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=NC=NC3=C2CCNC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(butanoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide](/img/structure/B5415869.png)

![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-D-prolylpiperidine](/img/structure/B5415890.png)

![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5415916.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5415927.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5415930.png)
